molecular formula C16H33B B1342180 7-(Bromomethyl)pentadecane CAS No. 52997-43-0

7-(Bromomethyl)pentadecane

Cat. No. B1342180
CAS RN: 52997-43-0
M. Wt: 305.34 g/mol
InChI Key: RWEKWRQKAHQYNE-UHFFFAOYSA-N
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Description

7-(Bromomethyl)pentadecane is a chemical compound with the molecular formula C16H33Br . It is a colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of 7-(Bromomethyl)pentadecane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 49 bond(s). There are 16 non-H bond(s) and 12 rotatable bond(s) .


Physical And Chemical Properties Analysis

7-(Bromomethyl)pentadecane has a molar mass of 305.34 and a density of 0.997±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 341.1±10.0℃ at 760 Torr, and it has a flashing point of 107.6±11.0℃ . The vapor pressure of this compound is 0.000163mmHg at 25°C, and its refractive index is between 1.4600 and 1.4640 .

Scientific Research Applications

Synthesis and Chemical Properties

"7-(Bromomethyl)pentadecane" and related compounds are utilized in the synthesis of complex molecules with potential applications in organic chemistry and material sciences. For instance, nitroxides with spirocyclohexane moieties, analogs of "7-(Bromomethyl)pentadecane," have been prepared for their potential use in distance measurements in molecular structures through EPR spectroscopy due to their enhanced stability and suitable relaxation properties (Kirilyuk et al., 2012). Additionally, the synthesis of resorcin[4]arene cavitands with bromomethyl functional groups demonstrates the utility of "7-(Bromomethyl)pentadecane" derivatives in creating host molecules for complexation and potential applications in molecular recognition and catalysis (McKay et al., 2007).

Biological and Medical Research

In the realm of biochemistry and medical research, derivatives of "7-(Bromomethyl)pentadecane" have been explored for their biological activities. For example, pentadecane, a related compound, has shown antimicrobial activity against Leishmania infantum parasites, suggesting potential therapeutic applications in treating infections caused by this pathogen (Bruno et al., 2015). Additionally, studies have explored the use of pentadecane derivatives in the formulation of phase change materials (PCMs) for thermal energy storage, highlighting the versatility of "7-(Bromomethyl)pentadecane" derivatives in materials science applications (Konuklu & Erzin, 2019).

Advanced Materials and Energy Storage

The exploration of "7-(Bromomethyl)pentadecane" and its derivatives extends into the development of advanced materials for energy storage and thermal management. The synthesis and application of pentadecane/poly(melamine-urea-formaldehyde) microcapsules demonstrate the compound's potential in enhancing the efficiency of thermal energy storage systems, offering a sustainable solution for energy management (Konuklu & Erzin, 2019).

Safety And Hazards

7-(Bromomethyl)pentadecane is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

7-(bromomethyl)pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKWRQKAHQYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866292
Record name Pentadecane, 7-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)pentadecane

CAS RN

52997-43-0
Record name 7-(Bromomethyl)pentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52997-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecane, 7-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecane, 7-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecane, 7-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2-hexyldecane was prepared by reacting 2-hexyldecanol with hydrogen bromide gas, or with 47% aqueous hydrogen bromide, according to well known procedures. The crude product was purified by distillation, b.p. 152°-154° at 18 mm of mercury.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
SLMA Li - 1981 - knowledgecommons.lakeheadu.ca
Uniroyal PA0-20E, an oligomer of 1-octene, is a dielectric fluid proposed as a replacement for polychlorinated biphenyls. No studies on its biodegradation have been reported in the …
Number of citations: 3 knowledgecommons.lakeheadu.ca
JK Christenson, SL Robinson, TA Engel… - Biochemistry, 2017 - ACS Publications
OleB is an α/β-hydrolase found in bacteria that biosynthesize long-chain olefinic hydrocarbons, but its function has remained obscure. We report that OleB from the Gram-negative …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
X Li, G Huang, N Zheng, Y Li, X Kang, S Qiao… - Solar …, 2019 - Wiley Online Library
A novel phenyl substituted benzo(1,2‐b:4,5‐b’)dithiophene (BDT) derivative containing both fluorine and sulfur atoms is designed and synthesized. Furthermore, a wide bandgap …
R Heuvel, JJ van Franeker… - … Chemistry and Physics, 2017 - Wiley Online Library
Six poly(phenylene‐alt‐dithienobenzothiadiazole)‐based polymers have been synthesized for application in polymer–fullerene solar cells. Hydrogen, fluorine, or nitrile substitution on …
B Kan, Q Zhang, F Liu, X Wan, Y Wang, W Ni… - Chemistry of …, 2015 - ACS Publications
Two acceptor–donor–acceptor small molecules based on thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene, DRBDT-TT with alkyl side chain and DRBDT-STT with …
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
R Kong, Z Xiao, F Xie, J Jiang, L Ding - New Journal of Chemistry, 2017 - pubs.rsc.org
AD–A copolymer donor, PSTTF2T, based on an alkylthio-substituted thieno[3,2-b]thiophene unit (STT), was developed for polymer solar cells. PSTTF2T is compatible with fullerene and …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
GP Kini, QV Hoang, CE Song, SK Lee, WS Shin… - researchgate.net
1H-and 13C-NMR spectra were measured on a Bruker AVANCE III HD 300 instrument operated at 400 and 100 MHz, respectively. Mass spectra were measured using a JEOL JMS-700 …
Number of citations: 0 www.researchgate.net
TT Do, HD Pham, S Manzhos, JM Bell… - ACS Applied Materials …, 2017 - ACS Publications
We designed, synthesized, and characterized a series of novel electron deficient small molecule nonfullerene acceptors based on 1,8-naphthalimide (NAI) and 9-fluorenone (FN) with …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
M Wan, H Zhu, H Deng, L Jin, J Guo… - Journal of Polymer …, 2013 - Wiley Online Library
Designing low band‐gap‐conjugated polymers coupled with low HOMO levels attracts great attention in the field of polymer solar cells (PSCs). By using donor–acceptor (D‐A) …
FY Cao, JY Hsu, KE Hung, YJ Cheng - Polymer Journal, 2023 - nature.com
The development of wide bandgap p-type conjugated polymers to pair with low bandgap nonfullerene n-type acceptors (NFAs) has emerged as an important topic in polymer solar cells. …
Number of citations: 2 0-www-nature-com.brum.beds.ac.uk

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